3-(3-Methylphenyl)prop-2-ynoic acid
Description
Contextualization within the Class of Phenylpropiolic Acids and Related Cinnamates
3-(3-Methylphenyl)prop-2-ynoic acid, also known as 3-(m-tolyl)propiolic acid, belongs to the broader class of compounds called phenylpropiolic acids. The parent compound, phenylpropiolic acid, has the chemical formula C₆H₅C≡CCO₂H. wikipedia.org The defining features of this class are a phenyl group attached to a prop-2-ynoic acid unit, which consists of a carboxylic acid and an alkyne (carbon-carbon triple bond) functional group. The specific identity of each member of this class is determined by the substituents on the phenyl ring. In the case of this compound, a methyl group is present at the meta- (or 3-) position of the phenyl ring.
A closely related and important class of compounds are the cinnamates, or cinnamic acids. atamanchemicals.com These share a similar three-carbon chain attached to a phenyl ring but feature a carbon-carbon double bond (alkene) where phenylpropiolic acids have a triple bond. nih.gov The relationship is direct: the controlled reduction of the alkyne in a phenylpropiolic acid, for instance using zinc and acetic acid, yields the corresponding cinnamic acid. wikipedia.org Further reduction can produce the fully saturated phenylpropionic acid. wikipedia.org This structural hierarchy makes phenylpropiolic acids valuable precursors to both their alkene and alkane analogues. nih.gov
Historical Perspectives on the Synthesis and Derivatization of Arylalkynoic Acids
The synthesis of arylalkynoic acids, such as phenylpropiolic acid, has a long history in organic chemistry. A classic and historically significant method involves starting from the corresponding cinnamic acid. wikipedia.org This process typically includes the bromination of the double bond in cinnamic acid to form an α,β-dibromocinnamic acid derivative. Subsequent treatment of this dibromide with a strong base, such as alcoholic potassium hydroxide (B78521) (potash), induces a double dehydrobromination to form the alkyne, yielding the phenylpropiolic acid. wikipedia.org
Early research also uncovered fascinating transformations of these acids. A notable reaction is the polymerization of phenylpropiolic acid when heated with acetic anhydride (B1165640), which results in the formation of 1-phenyl-2,3-naphthalenedicarboxylic anhydride through an unusual condensation mechanism. scispace.com
While these foundational methods are still relevant, the field has evolved to include a diverse array of modern derivatization techniques. Decarboxylative coupling reactions have become particularly prominent, allowing the carboxylic acid group to be replaced. acs.org These methods enable the synthesis of:
Haloalkynes : Through reactions like the Hunsdiecker reaction or its modern variations, where the carboxylic acid is converted into an organic halide. acs.org
Arylpropargylamines and Propargyl Alcohols : Achieved via decarboxylative reactions involving amines or aldehydes. researchgate.net
Vinyl Sulfones : Synthesized through copper-catalyzed three-component reactions. rsc.org
Terminal Allenes : Formed by copper-catalyzed decarboxylative coupling. researchgate.net
These advanced synthetic tools have greatly expanded the utility of arylalkynoic acids as building blocks for complex molecules.
Significance of the Prop-2-ynoic Acid Moiety in Synthetic Chemistry and Material Science
The prop-2-ynoic acid group, also known as the propiolic acid moiety, is the reactive heart of this compound and is of great importance in both synthetic chemistry and materials science. Its simple structure, featuring a reactive triple bond conjugated with a carboxylic acid, provides a gateway to a vast range of chemical transformations. solubilityofthings.com
The alkyne functionality is particularly notable for its participation in "click chemistry," specifically the Huisgen cycloaddition with azides. This reaction is highly efficient and selective, making it invaluable for creating complex molecular architectures and for bioconjugation, where molecules are linked to biological systems. The reactivity of the alkyne allows for the surface functionalization of nanomaterials, creating "clickable" surfaces that can be precisely modified.
Beyond cycloadditions, the prop-2-ynoic acid moiety can undergo various other chemical reactions:
Reduction : The triple bond can be selectively reduced to a double bond (prop-2-enoic acid derivative) or a single bond. smolecule.com
Addition Reactions : The triple bond can react with a wide variety of reagents. solubilityofthings.com
Decarboxylation : The carboxylic acid group can be removed, often in conjunction with other coupling reactions.
Esterification and Amidation : The carboxylic acid can be converted into esters or amides, which are themselves valuable synthetic intermediates.
This versatility makes the prop-2-ynoic acid group a powerful tool for building polymers, pharmaceuticals, and advanced materials with tailored properties. solubilityofthings.comsmolecule.com
Overview of Current Research Trajectories and Academic Interest
Current research continues to explore the potential of this compound and other arylalkynoic acids in several cutting-edge areas. A significant focus is in medicinal chemistry and drug discovery. For example, derivatives of phenylpropiolic acid have been designed and synthesized as novel agonists for GPR40, a G protein-coupled receptor that is an attractive target for the treatment of type 2 diabetes. nih.gov Some studies have shown that certain derivatives can effectively lower glucose levels in animal models. nih.gov The bioactivity of this class of compounds has also been investigated for applications in cancer therapy and for treating osteoporosis. aip.org
In the realm of synthetic methodology, chemists are continuously developing new and more efficient ways to use arylalkynoic acids. This includes the creation of novel catalytic systems, often involving transition metals like palladium or copper, to facilitate previously challenging transformations. researchgate.netaip.org Research focuses on decarboxylative coupling reactions that allow the alkyne group to be installed onto other molecules, providing a robust alternative to traditional cross-coupling methods like the Sonogashira reaction. aip.org These reactions are prized for their efficiency and for generating less toxic byproducts.
The unique electronic and structural properties of these molecules also make them subjects of fundamental physicochemical studies. Recent research has employed techniques like matrix isolation infrared spectroscopy combined with quantum chemical calculations to study the specific conformations of phenylpropiolic acid. aip.org This fundamental understanding of their structure and behavior underpins their application in more complex systems.
Data Tables
Table 1: Physicochemical Properties of Phenylpropiolic Acid and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₈O₂ | 160.17 | meta-methyl substituted phenyl ring, alkyne, carboxylic acid. rsc.org |
| Phenylpropiolic acid | C₉H₆O₂ | 146.14 | Unsubstituted phenyl ring, alkyne, carboxylic acid. wikipedia.org |
| 3-(4-Methylphenyl)prop-2-ynoic acid | C₁₀H₈O₂ | 160.17 | para-methyl substituted phenyl ring, alkyne, carboxylic acid. nih.gov |
Table 2: Summary of Key Reactions of Arylalkynoic Acids
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Reduction | Zn / Acetic Acid | Cinnamic Acid Derivative | Access to alkene analogues. wikipedia.org |
| Dehydrobromination | Alcoholic KOH on dibromide | Phenylpropiolic Acid | Classic historical synthesis. wikipedia.org |
| Polymerization | Acetic Anhydride / Heat | Naphthalene Derivative | Unique condensation reaction. scispace.com |
| Decarboxylative Halogenation | Ag-salt, I₂ (Hunsdiecker) | Haloalkyne | C-C bond cleavage to form C-Hal bond. acs.org |
| Decarboxylative Coupling | CuI, Paraformaldehyde, Amine | Terminal Allene (B1206475) | Formation of versatile allene structures. researchgate.net |
| GPR40 Agonism | In vitro / in vivo assays | Biologically Active Compound | Potential therapeutic application for diabetes. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGZCSOWROFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 3 Methylphenyl Prop 2 Ynoic Acid and Its Analogues
Direct Synthesis of Propynoic Acid Scaffolds
Direct methods for constructing the propiolic acid core are highly sought after for their efficiency and atom economy. These strategies often involve the formation of the key carbon-carbon bond between the aromatic ring and the alkyne moiety in a single, catalyzed step.
Palladium-Catalyzed Carbonylation of Terminal Alkynes
Palladium-catalyzed carbonylation represents a powerful method for introducing a carbonyl group into an organic molecule. In the context of propiolic acid synthesis, this involves the reaction of a terminal alkyne with carbon monoxide (CO). For the synthesis of 3-(3-methylphenyl)prop-2-ynoic acid, the starting material would be 1-ethynyl-3-methylbenzene (B1295246).
The general mechanism involves the formation of an acyl-palladium intermediate which then couples with the alkyne. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity. While specific data for 1-ethynyl-3-methylbenzene is not extensively detailed, studies on analogous aryl alkynes demonstrate the viability of this method. The process is often challenged by the need for pressurized CO gas and sometimes harsh reaction conditions.
Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Alkynes
| Catalyst System | Ligand | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Pd(MeCN)₂Cl₂ | Xantphos | Dichloromethane | 40 atm CO, 120°C | Feasible for double carbonylation processes. researchgate.net |
| PdI₂/KI | - | Dioxane | 20 atm CO/Air, 100°C | Effective for oxidative carbonylation. acs.org |
| Pd(OAc)₂ | P(p-tol)₃ | THF | 1 atm CO | Standard conditions for various couplings. |
| PdCl₂(PPh₃)₂ | PPh₃ | Amine/Solvent Mix | Varies | Classic catalyst for Sonogashira and related carbonylations. |
Coupling Reactions Involving Aryl Halides and Propiolic Acid Precursors
Cross-coupling reactions are a cornerstone of modern organic synthesis. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary route to aryl alkynes. mst.edu To synthesize this compound, this can be adapted in several ways. One approach involves coupling 3-halotoluene (e.g., 3-bromotoluene (B146084) or 3-iodotoluene) with a protected propiolic acid, such as its trimethylsilyl (B98337) ester, followed by deprotection.
A more direct and elegant variation is the decarboxylative coupling reaction. This method uses an aryl halide and a propiolic acid derivative, like 4-hydroxy-4-methyl-2-pentynoic acid, which serves as a propiolic acid equivalent. chem-station.comrsc.org The reaction is catalyzed by palladium in the absence of copper, which is often advantageous, and proceeds via decarboxylation to form the desired aryl propiolic acid scaffold directly. chem-station.comrsc.org This approach avoids the use of gaseous acetylene (B1199291) or its protected forms and demonstrates high functional group tolerance. acs.orgacs.orgrsc.orgrsc.org
Table 2: Key Features of Decarboxylative Sonogashira-Type Coupling
| Parameter | Description | Reference |
|---|---|---|
| Aryl Halide | Aryl bromides and iodides are commonly used. | chem-station.comrsc.org |
| Alkyne Source | Propiolic acid or its derivatives (e.g., 4-hydroxy-4-methyl-2-pentynoic acid). | chem-station.com |
| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands like SPhos or XPhos. | chem-station.comrsc.org |
| Base | Tetrabutylammonium fluoride (B91410) (TBAF) is effective in promoting the reaction. | chem-station.comrsc.org |
| Advantage | Copper-free, avoids gaseous alkynes, direct formation of the C(sp²)-C(sp) bond. | chem-station.com |
Wittig-Type Reactions for Acetylenic Compounds
The classic Wittig reaction is renowned for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com However, its direct application for the synthesis of acetylenic acids is not straightforward. Instead, Wittig-type methodologies are instrumental in preparing the terminal alkyne precursors required for subsequent carboxylation.
Several modifications of the Wittig reaction allow for the one-carbon homologation of an aldehyde to a terminal alkyne. These include:
Corey-Fuchs Reaction: This two-step process first converts an aldehyde (like 3-methylbenzaldehyde) into a 1,1-dibromoalkene using triphenylphosphine (B44618) and carbon tetrabromide. organic-chemistry.orgwikipedia.org Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to furnish the terminal alkyne (1-ethynyl-3-methylbenzene). organic-chemistry.orgwikipedia.orgrsc.orgalfa-chemistry.comjk-sci.com
Seyferth-Gilbert Homologation: This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes directly into terminal alkynes in a single step. organic-chemistry.orgwikipedia.orgwordpress.comtutorchase.com The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows the reaction to proceed under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for a wider range of substrates. chem-station.comorganic-chemistry.orgsigmaaldrich.comtcichemicals.comorgsyn.org
Once the terminal alkyne, 1-ethynyl-3-methylbenzene, is synthesized via one of these methods, it can be carboxylated to yield the target acid.
Synthesis via Functional Group Interconversions on Precursor Molecules
An alternative to direct synthesis is the modification of pre-existing molecules through functional group interconversions (FGI). This strategy involves building a precursor molecule containing the 3-methylphenyl and propargyl fragments and then converting a functional group into the desired carboxylic acid in a final step.
A common and effective FGI approach is the oxidation of a propargyl alcohol. The synthesis would begin with the Sonogashira coupling of a 3-halotoluene with propargyl alcohol (prop-2-yn-1-ol) to produce 3-(3-methylphenyl)prop-2-yn-1-ol. This intermediate alcohol can then be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents like Jones reagent (CrO₃ in acetone/H₂SO₄) to milder, more selective methods.
Table 3: Common Oxidation Reagents for Converting Propargyl Alcohols to Propiolic Acids
| Oxidizing Agent | Description |
|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent that can effectively convert primary alcohols to carboxylic acids. |
| Potassium Permanganate (KMnO₄) | A powerful oxidant, typically used under basic or neutral conditions, followed by acidic workup. |
| Pyridinium Dichromate (PDC) | A milder chromium-based reagent. |
| Two-step Oxidation | Oxidation of the alcohol to the aldehyde using a mild reagent like PCC, followed by further oxidation to the carboxylic acid (e.g., Pinnick oxidation). |
| Transition-Metal Catalyzed Oxidation | Methods using catalysts like ruthenium or gold with a stoichiometric oxidant (e.g., O₂) offer greener alternatives. |
Stereoselective Synthesis of Geometric Isomers and Related Enynes
While this compound itself does not possess geometric isomers due to the linearity of the alkyne, its scaffold is a valuable precursor for the stereoselective synthesis of related enynes and dienes, which are important structural motifs in many natural products.
Recent advances have focused on the catalytic transformation of propiolic acids into geometrically defined products. For instance, rhodium(I)-catalyzed decarboxylative coupling of aryl propiolic acids with propargyl alcohols provides a highly regio- and stereoselective route to 2-hydroxymethyl-1,3-enynes with high Z-stereoselectivity. researchgate.netresearchgate.netdntb.gov.ua Similarly, rhodium-catalyzed three-component reactions involving 1,3-enynes, arylboronic acids, and imines can generate complex homoallylic amines with high stereocontrol. d-nb.inforsc.org Gold-catalyzed intermolecular reactions of propiolic acids with alkenes can lead to either [4+2] annulation products or stereospecific enyne cross-metathesis, yielding 1,3-dienes. The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the catalyst and substrates.
Sustainable and Green Chemistry Approaches in Propiolic Acid Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the synthesis of propiolic acids, this translates to minimizing waste, avoiding toxic reagents, and reducing energy consumption.
A significant breakthrough in this area is the direct carboxylation of terminal alkynes using carbon dioxide (CO₂) as an abundant, renewable, and non-toxic C1 feedstock. rsc.orgresearchgate.netbohrium.com Transition-metal-free approaches have been developed that utilize a strong base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF to facilitate the C-H functionalization of the alkyne with CO₂ at elevated temperatures. rsc.orgresearchgate.net More recently, organocatalytic systems have emerged that can promote this reaction under even milder conditions, such as at atmospheric pressure of CO₂ and lower temperatures (60 °C), offering a competitive alternative to metal-based catalysts. rsc.orgsci-hub.se These methods are highly atom-economical, as the only byproduct is water, and they avoid the use of heavy metals, aligning well with the principles of green chemistry.
Table 4: Comparison of a Traditional vs. Green Synthetic Approach
| Feature | Traditional Route (e.g., Corey-Fuchs then Carboxylation) | Green Route (Direct CO₂ Carboxylation) |
|---|---|---|
| Starting Materials | 3-methylbenzaldehyde, CBr₄, PPh₃, n-BuLi, CO₂ source | 1-ethynyl-3-methylbenzene, CO₂ |
| Key Reagents | Organometallics (n-BuLi), phosphines | Organocatalyst or simple base (Cs₂CO₃) |
| Atom Economy | Lower, due to stoichiometric byproducts like PPh₃O and salts. | Very high, approaching 100%. |
| Toxicity/Hazards | Uses toxic CBr₄ and pyrophoric n-BuLi. | Uses non-toxic CO₂ and avoids harsh reagents. |
| Number of Steps | Multi-step (alkyne formation, then carboxylation). | Typically a single step. |
| Sustainability | Relies on petrochemical-derived reagents. | Utilizes CO₂ as a renewable C1 source. |
Chemical Reactivity and Transformation Studies of 3 3 Methylphenyl Prop 2 Ynoic Acid
Nucleophilic and Electrophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in 3-(3-Methylphenyl)prop-2-ynoic acid is susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Addition: The electron-withdrawing nature of the carboxylic acid group makes the alkyne susceptible to nucleophilic attack. Softer nucleophiles tend to undergo 1,4-conjugate addition to the acetylenic moiety. nih.gov For instance, phosphines can act as mild chemoselective reductants for alkynes, leading to the formation of alkenes. murraystate.edu The reaction of alkynes with nucleophiles is a common strategy for the synthesis of various functionalized compounds. msu.edu
Electrophilic Addition: Alkynes undergo electrophilic addition reactions, similar to alkenes, although their reactivity is generally lower. reb.rw This is attributed to the formation of a less stable vinyl cation intermediate compared to the carbocation formed from an alkene. msu.edu The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule, where the proton adds to the less substituted carbon. libretexts.orglibretexts.org The reaction can proceed once to form a haloalkene or twice to yield a geminal dihalide. libretexts.org Similarly, halogens like bromine can add to the alkyne, typically with anti-stereochemistry, to form a dihaloalkene. libretexts.orglibretexts.org The reaction conditions can often be controlled to stop at the alkene stage. byjus.com
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
The alkyne functionality of this compound and its derivatives can participate in various cycloaddition reactions, providing access to complex cyclic structures.
Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. scholaris.ca While simple alkynes are often poor dienophiles, the presence of the electron-withdrawing carboxylic acid group in this compound enhances its reactivity in [4+2] cycloadditions. These reactions are crucial for constructing carbocyclic and heterocyclic systems. scholaris.ca For instance, the Diels-Alder reaction of methyl 3-(ethoxysulfinyl)prop-2-enoates with dienes has been studied under both thermal and Lewis acid catalyzed conditions, with diethylaluminum chloride and zinc(II) chloride being effective catalysts. thieme-connect.de
[2+2] Cycloadditions: [2+2] cycloaddition reactions involving alkynes can lead to the formation of four-membered rings. For example, the enantioselective [2+2] cycloaddition of C(1)-alkyl ammonium (B1175870) enolates with β- and α,β-substituted trifluoromethylenones has been investigated. nih.govsemanticscholar.org These reactions can produce β-lactones with high yields and enantioselectivities. nih.gov The reaction of methyl chloropropiolate with alkenes catalyzed by EtAlCl2 is another example of a [2+2] cycloaddition. researchgate.net
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal catalysts play a pivotal role in activating and transforming the alkyne and carboxylic acid functionalities of this compound, enabling a wide array of synthetic applications.
Transition metal-catalyzed reactions, particularly those involving palladium and copper, are instrumental in C-C and C-heteroatom bond formation. acs.org For instance, palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl chlorides can be achieved under aerobic conditions. acs.org Copper-mediated decarboxylative homocoupling of arylpropiolic acids provides a route to symmetrical 1,3-diynes. researchgate.net
Carbon-Hydrogen Bond Activation Strategies
Direct C-H bond functionalization is an atom-economical approach to synthesize complex molecules. acs.org In the context of this compound and related compounds, C-H activation strategies have been developed for various transformations.
Recent advancements include the merging of copper and photocatalysis to achieve C-H alkynylation of benzamides using arylpropiolic acids, which circumvents the need for high temperatures and stoichiometric metal oxidants. nih.gov Furthermore, remote meta C-H bond functionalization of 3-phenylpropanoic acid derivatives has been demonstrated using a weakly coordinating nitrile as a directing group. nih.gov Palladium-catalyzed C3–H bond activation of indoles can generate an aryl-palladium species that participates in cross-coupling reactions. acs.org
Role of Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. google.com A notable application is the use of a copper-exchanged montmorillonite (B579905) K-10 clay catalyst for the carboxylation of terminal alkynes with CO2 under mild conditions. google.com This process allows for the efficient synthesis of various propiolic acids with the catalyst being easily recovered by filtration and reused multiple times without significant loss of activity. google.com
Derivatization of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, expanding its synthetic utility.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl 3-(m-tolyl)propiolate can be synthesized from this compound. nih.gov These ester derivatives are also valuable intermediates in organic synthesis.
Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride. For instance, treatment of 3-phenylpropiolic acid with oxalyl chloride followed by reaction with morpholine (B109124) yields the corresponding amide. murraystate.edu N-aryl amides of 3-arylpropynoic acids have been shown to undergo superelectrophilic activation to form quinolin-2(1H)-ones. psu.edu
Radical Scavenging Mechanisms and Redox Chemistry of Related Arylpropiolic Acids
The study of the antioxidant properties of arylpropiolic acids and their derivatives is an area of growing interest. The mechanisms by which these compounds scavenge free radicals are complex and can be influenced by the reaction environment. nih.gov
The radical scavenging activity of phenolic compounds, which share the aryl group with the compound of interest, is well-documented and often proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. frontiersin.org For example, caffeic acid, which also possesses a prop-2-enoic acid moiety, is a potent free radical scavenger. nih.gov
Computational studies on related structures, such as benzimidazole-arylhydrazone hybrids, have shown that they can deactivate highly reactive radicals like hydroxyl, alkoxyl, and hydroperoxyl radicals through mechanisms including hydrogen atom transfer and radical adduct formation. nih.gov The redox chemistry of arylpropiolic acids is also evident in their electrochemical reactions and photocatalyzed transformations. researchgate.netresearchgate.net For instance, photoinduced copper(II) catalyzed decarboxylative homocoupling of arylpropiolic acids involves the generation of aryl radicals. researchgate.net
Derivatives and Analogues: Synthesis, Structure Reactivity, and Structure Activity Relationship Studies
Synthesis of Esters and Amides of 3-(3-Methylphenyl)prop-2-ynoic Acid
The synthesis of esters and amides from this compound is a fundamental step in creating a diverse range of derivatives for further investigation. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or amine.
Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
For the synthesis of amides, a variety of coupling reagents can be utilized to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. sigmaaldrich.com An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. spbu.ru
More contemporary methods for both ester and amide synthesis aim for milder reaction conditions and higher yields. These can include the use of solid-supported reagents or catalytic methods that avoid the formation of stoichiometric byproducts, contributing to greener synthetic protocols. eijppr.com
Table 1: General Methods for the Synthesis of Esters and Amides of this compound
| Derivative | Reagents | Conditions | General Yields |
| Esters | Alcohol, H₂SO₄ (catalyst) | Reflux | Moderate to Good |
| Amides | Amine, EDCI, HOBt | Room Temperature | Good to Excellent |
| Acyl Chlorides | SOCl₂ or (COCl)₂ | Room Temperature to mild heating | Good to Excellent |
Systematic Investigations of Substituent Effects on the Methylphenyl Ring
The electronic and steric properties of substituents on the phenyl ring of 3-phenylpropynoic acid derivatives can significantly influence their reactivity and biological activity. The presence of the methyl group at the meta-position in this compound has specific electronic and steric implications.
The methyl group is an electron-donating group through an inductive effect, which can influence the electron density of the aromatic ring and the triple bond. This, in turn, can affect the compound's reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets. The position of the substituent is also critical. For instance, a para-substituent might have a more pronounced electronic effect due to resonance, while an ortho-substituent could introduce steric hindrance that affects the molecule's conformation and binding capabilities.
Studies on related phenylpropanoic acid derivatives have shown that the introduction of different substituents on the phenyl ring can modulate their activity as agonists for receptors like the human peroxisome proliferator-activated receptor (hPPAR). researchgate.net For example, the nature and position of halogen or alkoxy groups can alter the selectivity and potency of these compounds. These findings suggest that a systematic investigation of substituents on the 3-methylphenyl ring of the target compound could lead to the discovery of analogues with enhanced or more specific biological activities.
Exploration of Related Chalcone (B49325) Derivatives with Propynoic Acid Scaffolds
Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are a well-known class of compounds with a wide range of biological activities. jst.go.jpnih.gov The structural similarity between chalcones and derivatives of this compound provides a rationale for exploring hybrid structures that incorporate the propynoic acid scaffold.
The synthesis of chalcones typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. nih.gov To create chalcone derivatives with a propynoic acid moiety, one could envision a synthetic route starting from 3-(3-methylphenyl)prop-2-ynal (the aldehyde analogue of the acid) and a suitably substituted acetophenone.
Research has been conducted on the synthesis and biological evaluation of chalcone derivatives for various therapeutic areas, including their potential as anticancer and anti-inflammatory agents. jst.go.jpnih.gov The incorporation of a propynoic acid scaffold into a chalcone framework could lead to novel compounds with unique electronic and steric properties, potentially resulting in new biological activities or improved potency.
Table 2: Examples of Chalcone Synthesis Relevant to Propynoic Acid Scaffolds
| Starting Material 1 | Starting Material 2 | Catalyst | Product Type |
| Substituted Benzaldehyde | Substituted Acetophenone | NaOH or H₂SO₄ | Chalcone Derivative |
| 3-Phenylpropiolaldehyde | Cyanoacetates/Cyanoacetamides | Basic Alumina | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters/amides bohrium.com |
| 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxybenzaldehyde | Acid Catalyst | Bis-chalcone Derivative nih.gov |
Development of Libraries of Analogues for High-Throughput Screening in Research
High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. To facilitate HTS, the development of diverse chemical libraries of analogues of a lead compound like this compound is crucial.
These libraries can be generated using combinatorial chemistry approaches, where a common scaffold is reacted with a variety of building blocks to create a large number of structurally related compounds. For this compound, a library could be constructed by synthesizing a range of esters and amides as described in section 4.1, using a diverse set of alcohols and amines. Further diversity can be introduced by varying the substituents on the phenyl ring.
A more advanced approach for library generation is the use of DNA-encoded libraries (DEL). sigmaaldrich.com In this technology, each chemical compound is tagged with a unique DNA barcode. This allows for the screening of vast libraries of compounds in a single tube, with the active compounds being identified by sequencing their DNA tags. The development of a DEL based on the this compound scaffold would enable the efficient screening of millions of analogues against a wide range of biological targets.
Furthermore, the creation of focused libraries of analogues, designed to interact with specific protein families or to have desirable physicochemical properties, can increase the efficiency of the screening process. lifechemicals.com Cheminformatics tools can be employed to design these libraries by predicting the properties of virtual compounds before their synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Application of Vibrational Spectroscopy (FTIR and FT-Raman) for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within 3-(3-Methylphenyl)prop-2-ynoic acid. The spectra are characterized by distinct bands corresponding to the vibrational modes of the carboxylic acid, alkyne, and substituted aromatic ring.
In the solid state, the carboxylic acid group typically forms strong intermolecular hydrogen bonds, usually resulting in a centrosymmetric dimer. This interaction significantly influences the vibrational frequencies. The O-H stretch of the carboxylic acid is one of the most indicative bands, appearing as a very broad absorption in the FTIR spectrum, generally centered in the 3300-2500 cm⁻¹ region. The C=O stretching vibration of the hydrogen-bonded dimer is expected in the range of 1710-1680 cm⁻¹.
The carbon-carbon triple bond (C≡C) of the propynoic acid moiety gives rise to a characteristic stretching vibration. Due to the conjugation with the aromatic ring and the carboxylic acid, this band is expected to appear in the 2240-2210 cm⁻¹ region. In FTIR, this peak can be weak, but it often produces a strong, sharp signal in the FT-Raman spectrum, demonstrating the complementary nature of the two techniques.
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretches of the methyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ region.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR / FT-Raman) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Broad, Strong / Weak |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium / Medium |
| C-H Stretch (Aliphatic) | Methyl Group | 2980 - 2870 | Medium / Medium |
| C≡C Stretch | Alkyne | 2240 - 2210 | Weak-Medium / Strong |
| C=O Stretch | Carboxylic Acid (Dimer) | 1710 - 1680 | Strong / Medium |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1585, 1500, 1450 | Medium-Strong / Medium-Strong |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium / Weak |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong / Weak |
Analysis of these vibrational modes confirms the presence of all key functional groups and provides evidence for intermolecular hydrogen bonding in the solid state.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy in a suitable solvent (such as DMSO-d₆ or CDCl₃) provides a detailed map of the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct regions. The methyl group (–CH₃) protons will appear as a sharp singlet around δ 2.3-2.4 ppm. The aromatic protons on the meta-substituted ring will produce complex multiplets in the δ 7.2-7.8 ppm range. Due to the substitution pattern, four unique aromatic proton signals are expected. The carboxylic acid proton (–COOH) is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above δ 11-13 ppm, and is readily exchangeable with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for all 10 carbon atoms in the molecule, as there is no molecular symmetry. The methyl carbon is expected around δ 20-22 ppm. The aromatic carbons will resonate in the δ 128-140 ppm region, with the carbon attached to the methyl group (C3') and the carbon attached to the alkyne (C1') showing distinct shifts. The two acetylenic carbons (Cα and Cβ) are characteristic, resonating in the δ 80-90 ppm range. The most downfield signal belongs to the carboxylic acid carbonyl carbon (C=O), which is expected to appear around δ 153-155 ppm. According to data from related 3-arylpropynoic acid esters, the carbonyl carbon in similar structures appears around δ 153.1 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -COOH | > 11.0 | Broad Singlet | |
| Ar-H | 7.2 - 7.8 | Multiplet | |
| -CH₃ | 2.3 - 2.4 | Singlet | |
| ¹³C NMR | Carbon | Predicted Chemical Shift (δ, ppm) | |
| C=O | 153 - 155 | ||
| Ar-C (Substituted) | 130 - 140 | ||
| Ar-CH (Unsubstituted) | 128 - 135 | ||
| C≡C (Alkyne) | 80 - 90 | ||
| -CH₃ | 20 - 22 |
Together, ¹H and ¹³C NMR data allow for the complete assignment of the molecule's constitution and provide a basis for conformational analysis in solution.
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly
While a specific crystal structure for this compound is not publicly documented, the structure of its close isomer, 3-(4-Methylphenyl)prop-2-ynoic acid, has been determined (CCDC Number: 223916). researchgate.net This structure provides a reliable model for the expected solid-state arrangement.
Table 3: Crystallographic Data for the Isomer 3-(4-Methylphenyl)prop-2-ynoic acid
| Parameter | Value |
|---|---|
| CCDC Number | 223916 researchgate.net |
| Empirical Formula | C₁₀H₈O₂ |
| Formula Weight | 160.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Forms centrosymmetric hydrogen-bonded dimers |
X-ray crystallography would be the definitive method to confirm the precise bond lengths, bond angles, and the three-dimensional packing arrangement, including the specific intermolecular interactions that dictate the supramolecular assembly.
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis. For this compound (C₁₀H₈O₂), high-resolution mass spectrometry (HRMS) can verify its exact mass of 160.0524 g/mol .
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺•) at m/z = 160. The fragmentation pattern would likely proceed through several key pathways:
Loss of the carboxyl group: Cleavage of the C-C bond between the alkyne and the carboxyl group would result in the loss of a •COOH radical (45 Da), leading to a prominent fragment ion at m/z = 115. This corresponds to the 3-methylphenylacetylene cation.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion would yield a fragment at m/z = 116.
Loss of water: Dehydration could lead to a fragment at m/z = 142 ([M-H₂O]⁺•).
The fragmentation of the closely related methyl 3-(4-methylphenyl)prop-2-ynoate shows key fragments corresponding to the loss of the methoxy (B1213986) group ([M-OCH₃]⁺) and the entire carbomethoxy group ([M-COOCH₃]⁺), supporting the likelihood of analogous fragmentation for the carboxylic acid.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 160 | Molecular Ion [M]⁺• | [C₁₀H₈O₂]⁺• |
| 142 | [M - H₂O]⁺• | [C₁₀H₆O]⁺• |
| 116 | [M - CO₂]⁺• | [C₉H₈]⁺• |
| 115 | [M - COOH]⁺ | [C₉H₇]⁺ |
This fragmentation data provides unambiguous confirmation of the molecular weight and corroborates the structural components of the molecule.
Spectroscopic Techniques for Investigating Reactivity and Interaction Mechanisms (e.g., Cyclic Voltammetry, ESR, UV-Vis Spectrometry)
Spectroscopic methods that probe electronic transitions and redox behavior can illuminate the reactivity of this compound.
UV-Vis Spectrometry: The electronic absorption spectrum of this compound is dictated by its conjugated π-system, which includes the phenyl ring, the carbon-carbon triple bond, and the carbonyl group. This extended chromophore is expected to exhibit strong absorption bands in the ultraviolet (UV) region. Based on data for structurally similar compounds, such as 3-(3-methoxyphenyl)prop-2-enoic acid, significant absorption maxima (λ_max) are anticipated. The electronic transitions are typically of the π → π* type. The position and intensity of these bands can be influenced by solvent polarity.
Cyclic Voltammetry (CV) and Electron Spin Resonance (ESR) Spectroscopy: Experimental data on the electrochemical behavior of this compound from Cyclic Voltammetry is not widely available in the literature. Such a study would provide information on the oxidation and reduction potentials of the molecule, indicating its propensity to participate in electron transfer reactions. The carboxylic acid group is generally difficult to reduce electrochemically, but the conjugated aromatic alkyne system could be susceptible to reduction at negative potentials.
Electron Spin Resonance (ESR) spectroscopy is used to study species with unpaired electrons (radicals). For a molecule like this compound, ESR would not be a primary characterization technique unless the research focus was on its radical-initiated reactions, photochemical excitation to a triplet state, or the formation of its radical ions through electrochemical or chemical oxidation/reduction.
Computational and Theoretical Investigations of 3 3 Methylphenyl Prop 2 Ynoic Acid and Its Derivatives
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(3-methylphenyl)prop-2-ynoic acid and its derivatives. Central to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the charge transfer interactions occurring within it. mdpi.comresearchgate.net
DFT calculations, often using the B3LYP functional, are employed to determine the electronic properties of these compounds. tandfonline.commdpi.com For instance, studies on related structures like methyl 3-(4-methylphenyl)prop-2-ynoate reveal that the HOMO is typically localized on the phenyl ring and the alkyne π-system, which are the electron-rich parts of the molecule. Conversely, the LUMO is often dominated by the antibonding orbitals of the electron-withdrawing groups, such as the carbonyl group in the carboxylic acid or ester function.
The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies the molecule is more prone to electronic transitions and chemical reactions. researchgate.net This gap can be tuned by modifying the molecular structure, which is a key strategy in designing molecules for specific applications, such as nonlinear optics. Theoretical calculations for various derivatives provide a comparative understanding of their electronic properties.
| Compound | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Methyl 3-(4-methylphenyl)prop-2-ynoate | DFT/B3LYP/6-311+G(d,p) | - | - | 5.2 | |
| (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl) prop-2-en-1-one | DFT/B3LYP/6-31G(d,p) | - | - | 6.09 | researchgate.net |
| Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate | DFT/B3LYP/6-311++G(d,p) | -6.23 | -1.88 | 4.35 | researchgate.net |
Prediction of Spectroscopic Properties (e.g., IR and NMR chemical shifts)
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. DFT methods can accurately calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. tandfonline.com For derivatives of this compound, theoretical vibrational analysis helps in assigning specific absorption bands to corresponding molecular motions, such as the characteristic stretching of the alkyne (C≡C) and carbonyl (C=O) groups. Calculations for methyl 3-(4-methylphenyl)prop-2-ynoate, for example, show that the predicted vibrational frequencies match experimental IR data with minimal error, typically within 2%.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. uantwerpen.be These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for interpreting experimental results and confirming the molecular structure. researchgate.net For methyl 3-(4-methylphenyl)prop-2-ynoate, the calculated chemical shifts for the aromatic protons, the methyl group protons, and the various carbon atoms align well with experimentally obtained values.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C≡C stretch | 2218 | |
| C=O stretch | 1710 | |
| Aromatic C=C stretch | 1603 | |
| C–O ester asymmetric stretch | 1286 |
| Carbon Atom | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| C=O | 153.1 | |
| C-4 of phenyl | 141.5 | |
| C-2/C-6 of phenyl | 129.4 | |
| C-3/C-5 of phenyl | 128.6 | |
| C≡C | 87.2 | |
| OCH₃ | 52.1 | |
| CH₃ | 21.7 |
Reaction Mechanism Elucidation through Density Functional Theory (DFT)
DFT is a powerful tool for elucidating complex chemical reaction mechanisms at the molecular level. It allows researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways. mdpi.com For compounds structurally related to this compound, such as other phenolic and cinnamic acid derivatives, DFT has been successfully used to study their antioxidant mechanisms. mdpi.comresearchgate.net
For example, DFT calculations can unravel the thermodynamics and kinetics of mechanisms like proton-coupled electron transfer (PCET) or sequential proton loss electron transfer (SPLET). mdpi.comresearchgate.net In a study on hydroxycinnamic acids reacting with superoxide, DFT was used to calculate the Gibbs free energies (ΔG°) of individual proton and electron transfer steps, revealing the most thermodynamically favorable pathway. mdpi.com Such studies can determine whether a reaction proceeds through a concerted mechanism or a stepwise process by locating the relevant transition states and intermediates. mdpi.com This predictive capability is crucial for understanding the biological activity of these acids and for designing more effective antioxidants.
Modeling of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking
The solid-state architecture and self-assembly of molecules are governed by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov Computational modeling is essential for understanding and quantifying these forces. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds, often resulting in dimeric structures. researchgate.net
Theoretical Studies of Nonlinear Optical Properties and Material Design
Organic molecules with extended π-conjugated systems, like this compound and its derivatives, are of significant interest for applications in nonlinear optics (NLO). nih.gov NLO materials can alter the properties of light and are used in technologies like optical switching and data processing. nih.gov Computational chemistry plays a vital role in the rational design of NLO materials by predicting their NLO response.
Theoretical methods, including DFT and time-dependent DFT (TD-DFT), are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netscispace.com A large hyperpolarizability value is indicative of a strong NLO response. Studies have shown that the NLO properties are intrinsically linked to the molecule's electronic structure, particularly the HOMO-LUMO gap and intramolecular charge transfer characteristics. nih.govcureusjournals.com By strategically adding electron-donating and electron-withdrawing groups to the π-conjugated backbone, the hyperpolarizability can be significantly enhanced. cureusjournals.com Computational modeling allows for the virtual screening of numerous derivatives to identify candidates with superior NLO properties before undertaking synthetic efforts, thus accelerating the material design process. researchgate.netscispace.com
| Compound | Property | Calculated Value | Methodology | Source |
|---|---|---|---|---|
| (2E)-1-(2, 4-dichlorophenyl)-3-(4-methylphenyl) prop-2-en-1-one | Dipole Moment (μ) | 3.06 D (ground state) | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| (E)-pent-2-enoic acid | Static Third-order Susceptibility (χ³) | 17.84 × 10⁻²² (m/V)² | DFT/CAM-B3LYP/6-311++G(d,p) | scispace.com |
| (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | First Hyperpolarizability (β) | 83.85 times that of urea | DFT/B3LYP/6-31++G(d) | uantwerpen.be |
Research Applications in Advanced Chemical and Biochemical Sciences Excluding Clinical Development
Building Block for the Synthesis of Complex Organic Molecules
3-(3-Methylphenyl)prop-2-ynoic acid, a member of the arylpropiolic acid family, serves as a valuable and versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid group and an alkyne functional group, allows for a wide range of chemical transformations. The dual reactivity enables its use in constructing complex molecular architectures. A discovery-based experiment for undergraduate organic chemistry labs highlights the synthesis of arylpropiolic acids via the carboxylation of arylacetylenic Grignard reagents, demonstrating the fundamental importance of this class of compounds. acs.org
The scaffold of this compound is integral to the synthesis of various pharmaceutical and agrochemical intermediates. While direct applications are proprietary, the utility of closely related structures underscores its potential. For instance, 3-arylpropionic acids are precursors for 1-indanones, which are key components in the synthesis of compounds with strong cytotoxic and anticancer activity, such as kinamycin derivatives. beilstein-journals.org Similarly, derivatives of 3-aroylprop-2-enoic acid have been investigated for their wide-ranging biological activities. scilit.com
In the agrochemical sector, related prop-2-enoic acid structures are found in fungicides. For example, a metabolite of the broad-spectrum strobilurin fungicide, picoxystrobin, is 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. conicet.gov.ar Furthermore, compounds like 3-(4-Methylbenzoyl)acrylic acid are utilized as intermediates in the synthesis of herbicides. researchgate.net The synthesis of 3-amino-3-aryl propionic acid derivatives has been explored for developing inhibitors of trans-sialidase, a key enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. smolecule.com
Table 1: Examples of Related Structures and Their Applications
| Compound/Derivative Class | Application Area | Specific Example/Target | Reference(s) |
|---|---|---|---|
| 3-Arylpropionic Acids | Pharmaceutical Intermediate | Precursor to 1-indanones for kinamycin synthesis | beilstein-journals.org |
| 3-Aroylprop-2-enoic Acids | Bioactive Compounds | General biological activities | scilit.com |
| Prop-2-enoic Acid Derivative | Agrochemical | Metabolite of Picoxystrobin (fungicide) | conicet.gov.ar |
| 3-Amino-3-arylpropionic Acids | Pharmaceutical Intermediate | Inhibitors of Trypanosoma cruzi trans-sialidase | smolecule.com |
| 3-(4-Methylbenzoyl)acrylic acid | Agrochemical Intermediate | Herbicide synthesis | researchgate.net |
Arylpropiolic acids are pivotal in the synthesis of a diverse array of heterocyclic compounds. The reaction of 3-arylpropiolic acids with T3P® (n-propylphosphonic acid anhydride) initiates a domino reaction to furnish 4-arylnaphtho[2,3-c]furan-1,3-diones, which can be further converted into blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones. rsc.org
Furthermore, 3-aroylprop-2-enoic acids, which are structurally related, serve as precursors for various heterocyclic systems. For example, they react with 4-hydroxyquinazoline (B93491) to yield quinazoline (B50416) derivatives, which can then be transformed into oxazinone and pyridazinone derivatives. scilit.com Friedel-Crafts reactions of 3-aroyl prop-2-enoic acids with aromatic compounds yield intermediates that can be cyclized with hydrazine (B178648) to form pyridazinones. tcichemicals.com The hydroarylation of propynoic acid derivatives, catalyzed by iron(III), provides a regioselective route to 3,3-bis(indolyl)propanoic acid derivatives. nih.gov
The synthesis of natural product analogues is a key strategy in medicinal chemistry to improve efficacy and explore structure-activity relationships. mdpi.com this compound and its derivatives are valuable starting materials in this endeavor. For example, 3-arylpropionic acids can be cyclized to form 1-indanones. beilstein-journals.org These indanones are crucial intermediates in the total synthesis of some natural products, including kinamycin derivatives which exhibit potent anticancer activity. beilstein-journals.org This demonstrates how a relatively simple building block can be elaborated into a complex, biologically active natural product analogue. Strategies like diverted total synthesis (DTS) allow for modifications at various stages of a synthetic route, enabling the creation of a library of analogues from a common intermediate derived from starting materials like arylpropiolic acids. mdpi.com
Ligand Design and Catalytic Systems Based on Propynoic Acid Frameworks
The propanoic acid framework is utilized in the design of specialized ligands for catalytic systems. For instance, (N-pentanoylthioreido)-N'-propanoic acid, a thiourea (B124793) derivative, has been successfully used to synthesize a palladium(II) complex. This complex demonstrated high efficiency as a homogenous catalyst in Heck cross-coupling reactions, highlighting the potential of propanoic acid backbones to support catalytically active metal centers.
Arylpropiolic acids themselves are important substrates in a variety of catalytic reactions. They can undergo activation through photoredox catalysis in the presence of hypervalent iodine(III) reagents for processes like decarboxylative alkynylation. smolecule.com Copper-catalyzed reactions, such as the direct decarboxylative hydrosulfonylation of aryl propiolic acids, have been developed to produce vinylsulfones under aerobic conditions. These catalytic transformations underscore the synthetic versatility of the arylpropiolic acid moiety.
Exploration in Materials Science for Optoelectronic and Functional Materials
The rigid, conjugated structure of acetylenic compounds makes them attractive components for functional materials. rsc.org this compound and its congeners have been specifically explored in the development of materials with interesting optical properties.
A significant application is in the synthesis of novel fluorescent compounds. Through a one-pot pseudo three-component process involving the activation of 3-arylpropiolic acids, scientists have synthesized 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones. rsc.org These molecules are noteworthy for their blue to greenish-blue light emission upon excitation, making them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). rsc.org The photophysical properties of these materials can be tuned by varying the substituents on the aryl ring of the starting propiolic acid. rsc.org
Table 2: Luminescent Properties of 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones Derived from 3-Arylpropiolic Acids
| Aryl Substituent (on propiolic acid) | Emission Color | Potential Application | Reference |
|---|---|---|---|
| Phenyl | Blue | OLEDs | rsc.org |
| Naphthyl | Greenish-blue | OLEDs, Functional Dyes | rsc.org |
This table is a representation of findings for the general class of 3-arylpropiolic acids.
Biochemical Research Probes for Enzyme Interaction and Metabolic Pathway Studies
Derivatives of this compound are valuable tools in biochemical research, particularly for studying enzyme-ligand interactions and elucidating metabolic pathways. The core structure can be modified to create specific inhibitors or probes for various biological targets.
While related compounds, such as derivatives of cinnamic acid, have been studied for their antioxidant activities, the unique structural features of this compound, particularly the presence of a prop-2-ynoic acid (propiolic acid) moiety, mean that data from those related compounds cannot be accurately extrapolated to this specific molecule. The antioxidant mechanism of a compound is highly dependent on its chemical structure.
Therefore, there is no published research to form the basis for a discussion on the detailed research findings or to create data tables as requested.
Future Directions and Emerging Research Frontiers in the Study of 3 3 Methylphenyl Prop 2 Ynoic Acid
The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of greater efficiency, precision, and novel functionalities. For a versatile scaffold like 3-(3-methylphenyl)prop-2-ynoic acid, these advancements open up exciting new avenues of research. The inherent reactivity of its carboxylic acid and alkyne moieties makes it a prime candidate for exploration using cutting-edge technologies and interdisciplinary approaches. The following sections delve into the emerging frontiers that are poised to shape the future of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
